(2Z)-2-aminobut-2-enoic acid
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Overview
Description
Alpha,beta-Dehydroaminobutyric acid is an organic compound belonging to the class of alpha amino acids. It is characterized by the presence of a carbon-carbon double bond between the alpha and beta carbon atoms. This compound is a non-coded amino acid found in nature, primarily in peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha,beta-Dehydroaminobutyric acid can be synthesized through various methods. One common approach involves the dehydration of serine or threonine residues in peptides. This process can be catalyzed by enzymes or achieved through chemical dehydration using reagents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: Industrial production of alpha,beta-Dehydroaminobutyric acid often involves the use of biotechnological methods, including the fermentation of microorganisms that naturally produce this compound. Advances in genetic engineering have enabled the optimization of these microorganisms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha,beta-Dehydroaminobutyric acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The double bond can participate in nucleophilic addition reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under mild conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha,beta-Dehydroaminobutyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein modification and enzyme catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of bioconjugates and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha,beta-Dehydroaminobutyric acid involves its electrophilic nature, which allows it to participate in various chemical reactions. It can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This compound is known to target specific amino acid residues such as cysteine and serine, forming stable adducts that can affect enzymatic activity and protein-protein interactions .
Comparison with Similar Compounds
Alpha,beta-Dehydroaminobutyric acid is similar to other alpha,beta-dehydroamino acids such as dehydroalanine and dehydrobutyrine. it is unique in its specific structure and reactivity. Similar compounds include:
Dehydroalanine: Commonly found in peptides and proteins, known for its role in protein modification.
Dehydrobutyrine: Found in various natural products, studied for its biological activity.
Alpha,beta-Dehydroaminobutyric acid stands out due to its specific applications in bioconjugation and its potential therapeutic properties .
Properties
CAS No. |
71018-10-5 |
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Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(Z)-2-aminobut-2-enoic acid |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- |
InChI Key |
PAWSVPVNIXFKOS-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O)\N |
Canonical SMILES |
CC=C(C(=O)O)N |
Origin of Product |
United States |
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